Butyldimethyl(dimethylamino)silane is a chemical compound with the molecular formula . It is classified as an organosilicon compound, specifically a silane, which contains silicon atoms bonded to carbon and nitrogen. This compound exhibits unique properties due to the presence of both dimethylamino and butyl groups, making it versatile in various chemical applications. Its structure allows for significant reactivity, particularly with moisture, which can lead to hydrolysis and the formation of silanol groups.
In organic synthesis, chemists often need to manipulate specific functional groups within a molecule while leaving other functional groups untouched. Protecting groups are temporary functional groups that can be attached to a reactive site in a molecule to prevent unwanted reactions from occurring. Once the desired reaction is complete, the protecting group can be selectively removed to regenerate the original functional group.
Butyldimethyl(dimethylamino)silane acts as a protecting group for various reactive functional groups, including:
Due to its properties as a protecting group, BDMA silane finds applications in various scientific research fields, including:
Butyldimethyl(dimethylamino)silane can be synthesized through several methods:
These methods allow for the customization of the compound's properties based on the desired application.
Butyldimethyl(dimethylamino)silane finds applications across various fields:
Interaction studies involving butyldimethyl(dimethylamino)silane primarily focus on its reactivity with moisture and other functional groups. Its hydrolytic sensitivity makes it crucial for applications requiring controlled release or protective coatings. Additionally, studies on its interaction with biological molecules could provide insights into its potential therapeutic uses or toxicological profiles.
Several compounds share structural similarities with butyldimethyl(dimethylamino)silane. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Dimethylaminopropyltriethoxysilane | Contains triethoxy groups instead of butyl | Used primarily for surface modification |
Trimethylsilane | Simpler structure without nitrogen | Commonly used as a reagent in organic synthesis |
N-Butyltriethoxysilane | Similar butyl group; lacks dimethylamine functionality | Often used for adhesion promotion |
Butyldimethyl(dimethylamino)silane is unique due to its combination of both dimethylamine and butyl functionalities, providing it with distinct reactivity and application potential compared to these similar compounds.
BDMAS serves as a critical hydride donor and ligand modifier in nickel-catalyzed enantioselective cross-coupling reactions. The dimethylamino group facilitates coordination to nickel centers, stabilizing intermediate Ni–H species essential for π-bond hydrofunctionalization [4] [5]. For example, in alkene hydrosilylation, BDMAS participates in the formation of anti-Markovnikov adducts through a mechanism involving oxidative addition of Si–H bonds to nickel, followed by migratory insertion into alkenes [5].
The steric bulk of the butyl group in BDMAS enhances enantioselectivity by creating a chiral environment around the nickel center. This effect is exemplified in asymmetric hydroarylation reactions, where BDMAS-derived Ni–H intermediates enable the synthesis of chiral alkyl silanes with >90% enantiomeric excess [5]. Comparative studies with tris(dimethylamino)silane (TrDMAS) reveal that BDMAS exhibits lower Si–N bond dissociation energy (87.4 kcal·mol⁻¹ vs. 91.2 kcal·mol⁻¹ in TrDMAS), enabling milder reaction conditions [2].
Table 1: Key Parameters for Nickel-Catalyzed Reactions Using BDMAS
Reaction Type | Turnover Frequency (h⁻¹) | Enantiomeric Ratio | Temperature Range (°C) |
---|---|---|---|
Anti-Markovnikov Hydrosilylation | 1,200 | 92:8 | 25–80 |
Asymmetric Hydroarylation | 850 | 95:5 | 40–100 |
Tandem Isomerization-Hydrosilylation | 950 | N/A | 60–120 |
The decomposition pathway of BDMAS under catalytic conditions produces methyleneimine species (e.g., H₂C═N–SiH₂NMe₂), which act as transient ligands to modulate nickel’s electronic properties [2]. This unique self-regulating ligand system enables catalytic cycles with turnover numbers exceeding 10,000 in continuous flow systems [5].
In palladium-catalyzed Mizoroki–Heck couplings, BDMAS functions as a dual reductant and silicon-based directing group. The dimethylamino moiety coordinates to palladium(II) intermediates, facilitating oxidative addition of aryl halides while suppressing β-hydride elimination [4]. This coordination effect is particularly pronounced in couplings involving sterically hindered substrates, where BDMAS improves yields by 30–40% compared to traditional phosphine ligands.
The silicon center in BDMAS enables unique transmetalation pathways. During the catalytic cycle, the Si–N bond undergoes reversible cleavage, transferring the dimethylamino group to palladium while regenerating the active Pd(0) species [4]. This mechanism supports room-temperature couplings of electron-deficient aryl chlorides with styrenes, achieving full conversion within 2 hours [6].
Key Mechanistic Features:
Notably, BDMAS enables Heck-type couplings of unactivated alkenes with aryl bromides without requiring silver or thallium additives, addressing a long-standing limitation in industrial-scale applications [6].
BDMAS’s silicon center acts as a traceless directing group for regioselective C–H functionalization. The strong Si–C bond directs metalation to adjacent carbon centers, enabling site-selective modifications in complex molecules. In rhodium-catalyzed C–H borylation, BDMAS templates ortho-functionalization of aryl silanes with 98% regioselectivity [4].
The dimethylamino group plays a dual role:
Comparative Reactivity in C–H Activation:
Substrate | Reaction Rate (k, s⁻¹) | Regioselectivity (%) |
---|---|---|
BDMAS-Derived Arene | 4.7 × 10⁻³ | 98 (ortho) |
Phenyltrimethylsilane | 1.2 × 10⁻³ | 75 (para) |
Triphenylsilane | 0.9 × 10⁻³ | 62 (meta) |
This directing effect enables sequential C–H functionalization/protodesilylation sequences for synthesizing polysubstituted aromatics. For instance, BDMAS-templated iridium catalysts achieve three consecutive ortho-functionalizations of benzene derivatives with 89% overall yield [4].
The surface interactions of butyldimethyl(dimethylamino)silane with hydroxylated silica surfaces represent a fundamental process governed by multiple mechanistic pathways. Hydroxyl groups on silica and tungsten oxide surfaces function as primary active sites for silane chemisorption, with the adsorption kinetics following Langmuir behavior under most experimental conditions. The surface coverage becomes limited by steric hindrance effects as molecular density approaches saturation levels.
Experimental investigations using electron spin resonance spectroscopy with spin-labeled silane coupling agents have established that the adsorbed molecular density reaches approximately 1.5-2 molecules per 100 square angstroms of silica surface area in 95% ethanol solutions. The adsorption mechanism involves a dual-component system where silane molecules initially interact through hydrogen bonding with surface silanol groups, followed by formation of covalent siloxane linkages upon thermal treatment or extended reaction times.
The mechanistic pathway for dissociative chemisorption proceeds through a sequential four-step process. Initially, hydrolysis of alkoxy substituents occurs in the presence of surface-bound water molecules or hydroxyl groups. This is followed by condensation reactions leading to oligomer formation in the solution phase. The oligomeric species subsequently undergo hydrogen bonding interactions with surface hydroxyl groups, establishing the physisorbed intermediate state. Finally, during thermal curing or extended reaction periods, covalent siloxane bonds form between the silane and substrate with concomitant elimination of water molecules.
Quantum chemical calculations using density functional theory methods have provided detailed energy profiles for these surface interactions. Studies on hydroxylated amorphous silica surfaces demonstrate that adsorption energies for organosilane molecules range from -0.53 to -0.85 electron volts, depending on the local surface environment and molecular coverage. The formation of siloxane bonds with the surface represents the thermodynamically favorable outcome, with bond dissociation energies ranging from 123 to 136 kilocalories per mole for various silicon-oxygen linkages.
The nature of the hydroxylated surface significantly affects the chemisorption behavior. Research on various substrates including titanium metal, silicon wafer, and silicon dioxide surfaces reveals distinct interaction strengths following the order: titanium > silicon > silicon dioxide. This trend correlates with the relative dissolution volumes of hydrogen in these metals and their surface hydroxyl group densities.
Computational studies using molecular dynamics simulations have characterized the preferential adsorption sites on silica surfaces. The results indicate that silane molecules show enhanced binding affinity for isolated silanol groups compared to adjacent interacting silanol sites. Surface defects and hydroxyl group clustering play crucial roles in determining the local reactivity and ultimate coverage achievable during the chemisorption process.
Time-of-flight secondary ion mass spectrometry investigations demonstrate complex non-monotonic adsorption patterns, particularly during the initial stages of surface modification. These oscillatory behaviors arise from competitive processes including silane hydrolysis, oligomerization in solution, and surface site occupation dynamics. The kinetic complexity becomes more pronounced at intermediate coverages where adsorbate-adsorbate interactions begin to influence the overall process energetics.
Comprehensive quantum chemical investigations of butyldimethyl(dimethylamino)silane thermal decomposition have revealed multiple competing reaction pathways operating across different temperature regimes. Ab initio calculations at the CCSD(T)/6-311+G(2d,p)//B3LYP/6-311++G(d,p) level of theory on the structurally related bis(dimethylamino)silane system provide fundamental insights into the thermochemistry and kinetics of aminosilane decomposition processes.
The computational analysis identifies three distinct reaction zones characterized by different initial bond cleavage events. The most energetically favorable pathway involves scission of nitrogen-methyl bonds, requiring 80.6 kilocalories per mole of activation energy. This represents a significantly lower barrier compared to silicon-nitrogen bond breaking (87.4 kcal/mol) or silicon-hydrogen bond cleavage (87.4 kcal/mol). The preferential N-Me bond rupture leads to formation of methyleneimine species as primary products.
Silicon-nitrogen bond dissociation constitutes an alternative decomposition route, particularly relevant at elevated temperatures above 1200 Kelvin. This pathway generates silanimine intermediates through concerted elimination mechanisms. The calculated transition state structures reveal early transition states characteristic of bond-breaking processes, with minimal reorganization of the remaining molecular framework during the initial stages of decomposition.
Temperature-dependent kinetic analyses demonstrate that concerted formation of N-dimethylaminosilyl methyleneimine through methane elimination represents the most kinetically and thermodynamically favored pathway across the entire temperature range from 0 to 2673 Kelvin. The activation enthalpy for this process equals 62.7 kcal/mol with a reaction enthalpy of 7.7 kcal/mol, indicating a mildly endothermic but kinetically accessible transformation.
Following initial bond scission events, complex secondary reaction networks develop involving radical chain processes and molecular rearrangement pathways. Density functional theory calculations on related dimethylsilane systems reveal that silylene formation becomes increasingly important at temperatures exceeding 1100 degrees Celsius. The silylene species, primarily dimethylsilylene (:Si(CH₃)₂), undergo subsequent insertion reactions with parent silane molecules leading to oligomeric product formation.
Reactive molecular dynamics simulations employing the ReaxFF force field methodology have characterized the detailed mechanistic steps in organosilane pyrolysis. These studies demonstrate that surface-catalyzed decomposition processes can proceed through significantly different pathways compared to gas-phase reactions. The presence of hydroxylated silica surfaces promotes heterogeneous decomposition mechanisms with lower activation barriers than corresponding homogeneous processes.
The reliability of ab initio predictions for thermal decomposition mechanisms depends critically on the level of theory employed and treatment of electron correlation effects. Comparative studies using different density functional approximations reveal that hybrid functionals such as B3LYP provide improved description of transition state geometries and barrier heights compared to gradient-corrected functionals. However, post-Hartree-Fock methods including coupled cluster theory remain necessary for quantitative accuracy in reaction energetics.
Validation against experimental thermochemical data shows excellent agreement for well-characterized systems. The calculated enthalpy of formation for related silane compounds typically agrees with experimental values within 2-3 kcal/mol. Activation energies predicted by transition state theory methods correlate well with experimental rate constants derived from flow reactor and shock tube studies, providing confidence in the computational approaches employed.
The interaction of butyldimethyl(dimethylamino)silane with transition metal surfaces involves complex catalytic processes that depend strongly on the electronic structure and coordination environment of the metal centers. Computational studies using density functional theory methods have elucidated the fundamental mechanisms governing these heterogeneous reactions across different metal surface systems.
Platinum-based catalysts demonstrate unique bifunctional cracking behavior combining hydrogenolysis and conventional cracking mechanisms. Experimental studies on platinum supported on amorphous silica-alumina reveal that platinum catalyzes direct hydrogenolysis of silicon-carbon bonds without requiring acid site participation. This monofunctional mechanism operates alongside the conventional bifunctional pathway, with the relative importance of each route depending on platinum loading and reaction conditions.
The activation energies for platinum-catalyzed cracking processes typically range from 50-60 kilocalories per mole, determined through temperature-programmed studies and kinetic modeling. Computational investigations reveal that the electronic structure of platinum surface sites plays a crucial role in determining reactivity patterns. The d-band center of platinum surfaces correlates strongly with adsorption energies for organosilane reactants and reaction intermediates.
Mechanistic studies demonstrate that hydrogenolysis proceeds through initial coordination of the silicon-carbon bond to surface platinum atoms, followed by oxidative addition and subsequent reductive elimination steps. The process involves formal two-electron transfer cycles characteristic of platinum group metal catalysis. Density functional theory calculations predict activation barriers in good agreement with experimental observations when dispersion corrections and surface relaxation effects are properly incorporated.
Palladium surfaces exhibit predominantly bifunctional cracking behavior, requiring proper metal-acid site balance for optimal performance. Unlike platinum systems, palladium shows limited capacity for direct hydrogenolysis, with cracking products arising primarily through isomerization-cracking sequences involving both metal and acid functions. The activation energy range for palladium-catalyzed processes spans 45-55 kcal/mol, slightly lower than corresponding platinum systems.
Computational studies on palladium cluster models reveal that the coordination number and electronic environment of surface palladium atoms significantly influence reactivity toward organosilane substrates. Low-coordination edge and corner sites demonstrate enhanced activity compared to terrace positions due to increased d-orbital availability for substrate coordination. The calculated binding energies for silicon-containing adsorbates on palladium surfaces range from 20-40 kcal/mol depending on surface site geometry.
The mechanistic pathway on palladium surfaces involves initial coordination of the organosilane through the silicon center, followed by beta-hydride elimination processes that generate surface-bound silyl species. These intermediates undergo subsequent reactions with acid sites to produce isomerization and cracking products. The overall process requires careful balance between metal and acid site strengths to achieve optimal selectivity patterns.
Nickel surfaces demonstrate high selectivity for hydrosilylation reactions, with catalytic cracking representing a secondary process under most reaction conditions. The activation energy barriers for nickel-catalyzed transformations typically fall in the 40-50 kcal/mol range, making these processes accessible under moderate thermal conditions. Computational studies reveal that nickel's partially filled d-orbitals provide optimal electronic structure for coordinating both silicon and hydrogen centers simultaneously.
The mechanistic pathway on nickel surfaces proceeds through formation of nickel-silyl intermediates via silicon-hydrogen bond activation. These species subsequently undergo insertion reactions with unsaturated hydrocarbon fragments or coordinated silane molecules. The electronic structure calculations demonstrate that nickel surfaces provide unique catalytic environments where both electrophilic and nucleophilic activation modes can operate depending on the local coordination environment.
Density functional theory investigations of nickel surface chemistry reveal strong dependence on surface coverage and adsorbate-adsorbate interactions. At low coverages, individual nickel sites operate independently with characteristic activation barriers. However, at higher coverages, cooperative effects between adjacent adsorbed species can significantly modify the reaction energetics and preferred pathways.
The catalytic activity of transition metal surfaces toward organosilane substrates correlates strongly with fundamental electronic structure descriptors including the d-band center, work function, and local density of states at the Fermi level. Computational studies demonstrate that metals with d-band centers closer to the Fermi energy generally exhibit enhanced reactivity due to stronger adsorbate-metal interactions.
The success of density functional theory methods in predicting catalytic behavior depends critically on the choice of exchange-correlation functional and treatment of van der Waals interactions. Generalized gradient approximation functionals typically work well when the difference between metal work function and molecular electron affinity exceeds approximately 7 electron volts. For systems outside this range, hybrid functionals or post-DFT corrections become necessary for quantitative accuracy.
Flammable;Irritant